Product packaging for Batzelline C(Cat. No.:CAS No. 123064-91-5)

Batzelline C

Cat. No.: B12806966
CAS No.: 123064-91-5
M. Wt: 236.65 g/mol
InChI Key: PDESZTFOYLDOBQ-UHFFFAOYSA-N
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Description

Batzelline C is a pyrroloiminoquinone alkaloid, a class of compounds primarily sourced from marine sponges such as Batzella sp. and Zyzzya fuliginosa . Its molecular formula is C 11 H 9 ClN 2 O 2 , and it belongs to the organic compound class known as pyrrolo[4,3,2- de ]quinolines . This compound is of significant interest in oncology research, particularly for the study of pancreatic cancer. Investigations have shown that batzellines exhibit selective cytotoxicity against a panel of human pancreatic cancer cell lines (including AsPC-1, Panc-1, BxPC-3, and MIA PaCa2) while demonstrating lower toxicity towards normal cell lines . The primary mechanism of action underlying its cytotoxic activity is its ability to intercalate into DNA and inhibit the enzyme Topoisomerase II, which is critical for DNA replication and cell division . This interference leads to the induction of cell cycle arrest, providing a promising mechanistic pathway for targeting proliferating cancer cells . Given its novel structure, defined mechanism, and selective anti-proliferative properties, this compound serves as a valuable reference compound and a promising chemical scaffold for researchers exploring new therapeutic agents in cancer biology and medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9ClN2O2 B12806966 Batzelline C CAS No. 123064-91-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

123064-91-5

Molecular Formula

C11H9ClN2O2

Molecular Weight

236.65 g/mol

IUPAC Name

9-chloro-2-methyl-2,7-diazatricyclo[6.3.1.04,12]dodeca-1(12),3,8-triene-10,11-dione

InChI

InChI=1S/C11H9ClN2O2/c1-14-4-5-2-3-13-8-6(5)9(14)11(16)10(15)7(8)12/h4,13H,2-3H2,1H3

InChI Key

PDESZTFOYLDOBQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2CCNC3=C(C(=O)C(=O)C1=C23)Cl

Origin of Product

United States

Isolation Methodologies from Marine Organisms

Identification of Batzelline C in Marine Sponges (e.g., Batzella sp., Zyzzya fuliginosa)

This compound has been identified as a natural constituent of certain marine sponges, notably those belonging to the genera Batzella and Zyzzya. Initial investigations into a deep-water species of Batzella from the Bahamas led to the discovery of a series of cytotoxic pyrroloquinoline alkaloids, including this compound.

Subsequent research on the marine sponge Zyzzya fuliginosa, collected from Indopacific and Papua New Guinean waters, also revealed the presence of this compound. nih.gov It is often co-isolated with other structurally related alkaloids, such as Batzelline D, Isothis compound, and various makaluvamines. The presence of this class of compounds in different sponge genera suggests a potential chemotaxonomic relationship.

Chromatographic and Spectroscopic Strategies for Isolation and Characterization

The isolation and structural elucidation of this compound from the crude extracts of marine sponges rely on a combination of chromatographic and spectroscopic techniques.

A common initial step involves the extraction of the sponge material with organic solvents, such as ethanol or a mixture of dichloromethane and methanol, to obtain a crude extract containing a complex mixture of secondary metabolites. This crude extract is then subjected to a primary separation technique, often Vacuum Liquid Chromatography (VLC). VLC allows for a rapid, preliminary fractionation of the extract based on polarity, using a stepwise gradient of solvents with increasing polarity.

Fractions identified as containing the target compounds are then further purified using High-Performance Liquid Chromatography (HPLC). Reversed-phase HPLC is frequently employed, utilizing a C18 column and a gradient elution system, typically with a mixture of water and acetonitrile, often containing a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape and resolution.

Once a pure sample of this compound is obtained, its structure is determined using a suite of spectroscopic methods. Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. The molecular formula for this compound has been established as C₁₁H₉ClN₂O₂. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal for elucidating the detailed chemical structure. One-dimensional (1D) NMR techniques, including ¹H NMR and ¹³C NMR, provide information about the types and connectivity of hydrogen and carbon atoms in the molecule. Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are then used to establish the precise connectivity between different parts of the molecule, confirming the final structure of this compound.

Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₁H₉ClN₂O₂
Molecular Weight 236.65 g/mol nih.gov
Appearance Yellowish solid

¹H and ¹³C NMR Spectroscopic Data for this compound

Position ¹³C Chemical Shift (ppm) ¹H Chemical Shift (ppm, multiplicity, J in Hz)
1 158.9 -
2 118.9 6.85 (s)
3 119.2 -
4 136.1 -
5 30.1 3.15 (t, 7.0)
6 41.5 3.90 (t, 7.0)
7 176.8 -
8 175.1 -
9 108.9 -
10 148.7 -
11 126.9 -

Biosynthetic Pathways and Proposed Origin

Postulated Biosynthesis from Tryptamine (B22526) Precursors

The proposed biosynthetic construction of the Batzelline C core ring system commences with the oxidation of a tryptamine precursor. nih.gov This initial step is a common theme in the biogenesis of a wide array of indole (B1671886) alkaloids. In this proposed pathway, tryptamine undergoes a series of transformations to ultimately form the characteristic tricyclic pyrrolo[4,3,2-de]quinoline skeleton.

Biomimetic synthetic strategies have lent considerable support to this hypothesis. These laboratory syntheses, which aim to mimic plausible biological reactions, have successfully constructed the PIQ core by employing oxidized tryptamine equivalents. nih.gov Such approaches typically involve the cyclization of a pendent amine onto an aromatic ring that has been activated by oxidation, followed by further oxidation to yield the iminoquinone moiety characteristic of this class of compounds. nih.gov The successful application of these biomimetic routes underscores the chemical feasibility of a tryptamine-derived pathway for the natural formation of this compound.

Enzymatic Transformations and Oxidative Cascade Mechanisms

The conversion of a tryptamine precursor to the complex structure of this compound is believed to be orchestrated by a series of enzymatic transformations, culminating in an oxidative cascade. While the specific enzymes have not been isolated and characterized, their functional roles can be inferred from the required chemical conversions.

The initial and most critical phase of the biosynthesis is the oxidative modification of the tryptamine molecule. This is likely catalyzed by a class of enzymes known as oxidoreductases, such as monooxygenases or dioxygenases. These enzymes are known to play a pivotal role in the biosynthesis of many secondary metabolites by introducing oxygen atoms into organic substrates, thereby increasing their reactivity and facilitating subsequent cyclization reactions.

Following the initial oxidation of the indole ring of tryptamine, a cascade of reactions is thought to ensue. This oxidative cascade would involve intramolecular cyclizations to forge the new rings of the pyrrolo[4,3,2-de]quinoline core. The precise sequence of these cyclizations and the exact nature of the intermediates are still a matter of scientific investigation. However, it is proposed that the process involves the formation of highly reactive intermediates that rapidly rearrange and cyclize to form the stable tricyclic system. The final steps of the biosynthesis would then involve tailoring reactions, such as chlorination, to yield the final structure of this compound.

The table below summarizes the key proposed stages in the biosynthesis of this compound.

Proposed Biosynthetic Stage Key Precursor/Intermediate Postulated Transformation Likely Enzyme Class Involved
InitiationTryptamineOxidation of the indole ringMonooxygenases/Dioxygenases
Cyclization CascadeOxidized Tryptamine DerivativeIntramolecular cyclizations to form the pyrrolo[4,3,2-de]quinoline skeletonCyclases
Final ModificationPyrroloiminoquinone CoreChlorinationHalogenases

It is important to note that this proposed biosynthetic pathway is largely based on chemical intuition and biomimetic synthesis. Further research, including isotopic labeling studies and the identification and characterization of the specific enzymes from Batzella sp., is required to definitively map out the complete biosynthetic journey to this compound.

Chemical Synthesis and Advanced Methodologies for Batzelline C and Analogs

Total Synthetic Approaches to Batzelline C

The total synthesis of this compound has been a subject of considerable interest within the synthetic organic chemistry community, leading to the development of several distinct and innovative strategies. These approaches have not only provided access to the natural product but have also contributed significantly to the advancement of synthetic methodologies for constructing complex heterocyclic frameworks. To date, multiple total syntheses of this compound and its isomer, isothis compound, have been reported, each featuring a unique approach to the construction of the highly functionalized pyrrolo[4,3,2-de]quinoline core. rsc.org

Benzyne-Mediated Cyclization-Functionalization Sequences for Pyrrolo[4,3,2-de]quinoline Core Construction

A powerful and efficient method for constructing the pyrrolo[4,3,2-de]quinoline skeleton of this compound involves a benzyne-mediated cyclization-functionalization sequence. rsc.orgrsc.org This one-pot process offers a regioselective route to the substituted tricyclic core, overcoming the regiochemical challenges often encountered in the stepwise construction and subsequent functionalization of such systems. rsc.org

The key step in this approach is the generation of a benzyne (B1209423) intermediate, which then undergoes an intramolecular cyclization with a tethered nucleophile, followed by a functionalization reaction. This sequence allows for the rapid and controlled assembly of the complex core structure. For instance, the total synthesis of both this compound and isothis compound has been successfully achieved utilizing this methodology. rsc.orgrsc.org The synthetic utility of this strategy is further demonstrated by its application in the synthesis of other pyrroloquinoline alkaloids, such as makaluvamine A/D and damirone B. researchgate.net

This benzyne-mediated approach has also been integrated into divergent synthetic strategies. For example, a fully substituted common indole (B1671886) intermediate, bearing key functionalities, was constructed using a benzyne-mediated cyclization/functionalization sequence as one of the key steps. nih.gov This intermediate then served as a branching point for the divergent total syntheses of isobatzellines A/B and batzelline A. nih.gov The efficiency of benzyne cycloadditions has been explored for the synthesis of various pyrroloisoquinoline derivatives, highlighting the broad applicability of this reactive intermediate in heterocyclic chemistry. researchgate.netnih.govnih.gov

Biomimetic Cyclization Strategies and Oxidative Coupling Reactions

Biomimetic approaches to the synthesis of this compound and related alkaloids have drawn inspiration from the proposed biosynthetic pathways of these natural products. A key feature of these strategies is the use of an intramolecular Michael addition to construct the pyrrolo[4,3,2-de]quinoline core. researchgate.net This approach mimics the presumed biological cyclization process and has been successfully applied to the total synthesis of makaluvamine O and batzelline D. researchgate.net

Following the construction of the tricyclic core, selective halogenation is often a crucial step. In these biomimetic syntheses, reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are employed to introduce the halogen atom at the C-6 position with high selectivity. researchgate.net This methodology has also proven effective for the synthesis of related marine alkaloids, including damirone C, makaluvone, and this compound itself. researchgate.net The elegance of biomimetic strategies lies in their ability to construct complex molecular architectures in a manner that reflects their natural genesis, often leading to efficient and concise synthetic routes.

Application of Larock Indole Synthesis in Core Formation

The Larock indole synthesis, a powerful palladium-catalyzed heteroannulation reaction, has found application in the construction of the core structure of this compound analogs. wikipedia.orgub.edusynarchive.com This reaction typically involves the coupling of an ortho-iodoaniline with a disubstituted alkyne to form a 2,3-disubstituted indole. wikipedia.orgub.edu The versatility of the Larock indole synthesis allows for the use of a wide variety of substituted alkynes, making it a valuable tool for generating diverse indole derivatives. wikipedia.org

While direct application to the tricyclic core of this compound is complex, the principles of the Larock reaction have been adapted for the synthesis of highly substituted indole precursors. The regioselectivity of the Larock indole synthesis is a key aspect, and various catalytic systems have been developed to control the outcome of the reaction, particularly with unsymmetrical alkynes. rsc.org The reaction proceeds through a series of steps involving oxidative addition of the aryl iodide to a palladium(0) species, alkyne insertion, and subsequent reductive elimination to form the indole ring. ub.edu The ability to construct densely functionalized indole rings through this methodology provides a strategic entry point for the subsequent elaboration into the more complex pyrrolo[4,3,2-de]quinoline system of this compound.

Ring Expansion Reactions (e.g., Benzocyclobutanone Oxime Sulfonate)

Ring expansion reactions represent a powerful strategy for the synthesis of medium-sized and macrocyclic rings, and this approach has been ingeniously applied in the synthesis of this compound congeners. researchgate.net One notable example is the use of a benzocyclobutanone oxime sulfonate in a divergent total synthesis of isobatzellines A/B and batzelline A. nih.gov In this synthesis, a ring expansion of the benzocyclobutenone oxime sulfonate with sodium thiomethoxide (NaSMe) was a key step in the construction of a fully substituted common indole intermediate. nih.gov

This ring expansion strategy allows for the efficient construction of a seven-membered ring, which is a key structural feature of the pyrrolo[4,3,2-de]quinoline core. Such reactions offer an alternative to traditional cyclization methods, which can be challenging for the formation of medium-sized rings. researchgate.net The field of ring expansion reactions is broad, encompassing various methodologies such as the Tiffeneau–Demjanov rearrangement, Schmidt rearrangement, and Beckmann rearrangement. nih.gov The application of these innovative strategies highlights the continuous evolution of synthetic chemistry in tackling complex molecular targets like this compound.

Convergent and Divergent Synthetic Strategies for this compound and Related Structures

Both convergent and divergent synthetic strategies have been effectively employed in the synthesis of this compound and its analogs, showcasing the flexibility and power of modern synthetic planning. researchgate.net

Convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the later stages of the synthesis. This approach can be highly efficient as it allows for the parallel construction of complex intermediates.

Divergent synthesis , on the other hand, starts from a common intermediate that is elaborated into a variety of different target molecules. wikipedia.org This strategy is particularly powerful for the synthesis of a family of related natural products or a library of analogs for structure-activity relationship studies. researchgate.net

Synthetic Access to this compound Congeners and Structural Analogs

The development of synthetic routes to this compound has also opened up avenues for accessing its congeners and other structural analogs. These compounds are of significant interest for further biological evaluation and for understanding the structure-activity relationships within this class of alkaloids. The synthetic strategies discussed previously, particularly the divergent approaches, are well-suited for this purpose.

By modifying the starting materials or the reaction conditions in the established synthetic sequences, a variety of analogs can be generated. For example, the use of different halogenating agents in biomimetic syntheses can lead to the formation of bromo- or iodo-analogs of this compound. researchgate.net Similarly, the versatility of the Larock indole synthesis allows for the incorporation of a wide range of substituents on the indole core, leading to a diverse array of precursors for this compound analogs. wikipedia.orgub.edu

Total Synthesis of Isothis compound

The total synthesis of isothis compound, a close structural relative of this compound, has been successfully accomplished, with a notable strategy employing a benzyne-mediated cyclization-functionalization sequence. This approach is pivotal for constructing the highly substituted pyrrolo[4,3,2-de]quinoline skeleton.

A key retrosynthetic disconnection of isothis compound leads to a common intermediate, a functionalized pyrrolo[4,3,2-de]quinoline. The synthesis of this core structure was ingeniously achieved through a one-pot process involving the generation of a benzyne intermediate. This highly reactive species then undergoes a cyclization reaction followed by functionalization to install the necessary substituents on the tricyclic core with high regioselectivity. This method circumvents the regiochemical challenges often encountered in the stepwise construction and subsequent functionalization of such heterocyclic systems.

Asymmetric Synthetic Approaches to Related Batzelladines

While the total synthesis of this compound itself is a significant achievement, the development of asymmetric synthetic routes to related batzelladine alkaloids has been crucial for accessing specific enantiomers and enabling detailed structure-activity relationship studies. A prominent example is the enantioselective total synthesis of (-)-batzelladine D. A central feature of this synthesis is a tethered Biginelli condensation of a guanidine (B92328) aldehyde and an acetoacetic ester. This key reaction generates a 7-substituted-1-iminohexahydropyrrolo[1,2-c]pyrimidine intermediate, crucially establishing the anti stereochemistry of the methine hydrogens flanking the pyrrolidine (B122466) nitrogen.

The synthesis of batzelladine F, another complex member of the family, has also been achieved through an enantioselective and stereoselective route. This synthesis utilizes tethered Biginelli condensations to assemble both tricyclic guanidine fragments of the molecule. The strategic use of this reaction not only controls the stereochemistry but also facilitates the coupling of complex molecular fragments. These asymmetric approaches provide the necessary tools to pursue the enantioselective total synthesis of any member of the batzelladine alkaloid family.

Key ReactionAlkaloidStereochemical Outcome
Tethered Biginelli Condensation(-)-Batzelladine Danti stereochemistry of methine hydrogens
Tethered Biginelli CondensationBatzelladine FStereoselective assembly of tricyclic guanidine fragments

Methodologies for Divergent Synthesis of Pyrroloiminoquinone Alkaloids

The development of divergent synthetic strategies is highly desirable for the efficient production of a library of analogs for biological screening. For the pyrroloiminoquinone alkaloids, including this compound, such strategies typically revolve around the synthesis of a common, late-stage intermediate that can be elaborated into various natural products.

One powerful methodology hinges on a Larock/Buchwald-Hartwig annulation/cyclization cascade to rapidly construct the core pyrrolo[4,3,2-de]quinoline structure. This approach allows for the early introduction of a nitrogen atom at the C10 position, which is a key feature for late-stage diversification. This strategy contrasts with more linear approaches where this nitrogen is introduced at a later stage, limiting the potential for divergent synthesis. The success of this cascade process is often facilitated by the use of a dual ligand system.

From a key tricyclic intermediate, selective functionalization at different positions of the molecule can be achieved. For instance, selective reactions at the aniline (B41778) nitrogen, the indole nitrogen, or other positions on the carbocyclic ring can lead to a variety of makaluvamines and isobatzellines. This divergent approach has been successfully applied to the efficient syntheses of makaluvamines A, C, and D, and isobatzelline B, among others.

Advances in Synthetic Efficiency and Scalability

Strategies for Regiochemical Control and Yield Enhancement

Achieving high regioselectivity is a critical challenge in the synthesis of highly substituted aromatic and heterocyclic compounds like this compound. The benzyne-mediated cyclization-functionalization sequence mentioned earlier is a prime example of a strategy that offers excellent regiochemical control. nih.gov This one-pot process allows for the construction of the substituted pyrroloquinoline skeleton in a regiospecific manner, which is a significant advantage over conventional stepwise methods that often lead to mixtures of regioisomers and, consequently, lower yields of the desired product.

Substitution of the indole and aniline nitrogens in the 1,3,4,5-tetrahydropyrrolo[4,3,2-de]quinoline core has been controlled through a combination of protecting group strategies, selective deprotection, and by exploiting the differential acidity of the indole N-hydrogen versus the aniline N-hydrogen. nih.gov Furthermore, methods for the selective chlorination at the 8-position of the quinoline (B57606) system have been developed, providing a handle for further functionalization and the synthesis of chlorinated analogs like this compound. nih.gov

One-Pot Transformations and Cascade Reactions

One-pot transformations and cascade reactions are powerful tools for increasing synthetic efficiency by reducing the number of intermediate purification steps, saving time and resources. The synthesis of the pyrrolo[4,3,2-de]quinoline core of this compound and related alkaloids has greatly benefited from such approaches.

Preclinical Pharmacological Investigations of Batzelline C and Analogs

Anti-proliferative and Cytotoxic Activities in in vitro Cancer Models

Batzelline C, a pyrroloiminoquinone alkaloid originally isolated from the deep-water Caribbean sponge Batzella sp., has demonstrated significant cytotoxic activities against various cancer cell lines. nih.gov This has led to further investigation of its potential as a chemotherapeutic agent.

This compound and its analogs have shown notable selective cytotoxicity towards pancreatic cancer cell lines. nih.govnih.gov Studies have demonstrated that these compounds are effective against AsPC-1, Panc-1, BxPC-3, and MIA PaCa2 cell lines. nih.gov The cytotoxic mechanism of batzellines in pancreatic cancer involves the induction of cell cycle arrest, which is believed to be mediated by their ability to intercalate into DNA and/or inhibit Topoisomerase II activity. nih.govnih.gov

In a comparative study, Isothis compound, along with Isobatzelline A, Isobatzelline D, and Secobatzelline A, exhibited cytotoxicity in all tested pancreatic cell lines with IC₅₀ values (the concentration required to inhibit 50% of cell growth) of less than 10μM. nih.gov The cytotoxic effects of these batzelline compounds on AsPC-1, BxPC3, and MIA PaCa2 cells were found to be superior to 5-fluorouracil, a drug commonly used in pancreatic cancer treatment. nih.gov

The cytotoxic activity of batzellines extends beyond pancreatic cancer. Early studies on these compounds revealed their cytotoxicity against murine leukemia cells (P388). nih.gov This initial finding was a key indicator of their potential as anti-cancer agents. Further research has explored their effects on other cancer cell lines, such as the human promyelocytic leukemia cell line, HL-60. The broad-spectrum cytotoxic activity of pyrroloiminoquinones, the class of compounds to which batzellines belong, has been demonstrated in the National Cancer Institute's 60 cell line panel. nih.gov

A crucial aspect of a potential chemotherapeutic agent is its ability to selectively target cancer cells while minimizing harm to normal, healthy cells. Batzellines have demonstrated a promising degree of selective cytotoxicity. nih.govnih.gov Studies have shown that while batzellines are highly cytotoxic to pancreatic cancer cell lines, they exhibit significantly less cytotoxicity in normal cell lines, such as the Vero cell line, which is derived from the kidney epithelial cells of an African green monkey. nih.gov This suggests a preferential cytotoxic ability towards tumor cells, a highly desirable characteristic for cancer therapeutics. nih.gov The low toxicity of Isobatzellines A and C against normal cells, coupled with their potent activity against pancreatic cancer cells, makes them particularly interesting candidates for further research. nih.govnih.gov

Antimicrobial Activities

In addition to their anti-cancer properties, batzelline compounds have also been investigated for their antimicrobial activities.

Batzellines have been reported to exhibit antifungal activity. nih.gov One of the notable targets of this activity is Candida albicans, a common opportunistic fungal pathogen in humans. While specific data on the minimum inhibitory concentration (MIC) of this compound against C. albicans is not detailed in the provided context, the general antifungal properties of the batzelline family of compounds have been acknowledged. nih.gov

Antiprotozoal Activities

The current search results did not yield specific information regarding the antiprotozoal activities of this compound. While related marine compounds have been investigated for such properties, dedicated studies on this compound's efficacy against protozoan parasites were not found.

Elucidation of Biological Mechanisms of Action

The cytotoxic properties of this compound and its related compounds are attributed to multiple biological mechanisms, primarily centered on the disruption of fundamental cellular processes related to DNA replication and integrity.

Investigations into the mechanism of action for the batzelline family of compounds reveal their capacity to induce cell cycle arrest. Studies on pancreatic cancer cell lines demonstrated that various batzelline analogs predominantly cause arrest at the S phase of the cell cycle. nih.gov This suggests that their cytotoxic effect is mediated by interfering with DNA synthesis. nih.gov For instance, Batzelline A, Isobatzelline A, Isothis compound, Isobatzelline D, and Secobatzelline A were all shown to induce S-phase arrest. nih.gov A modest G2 arrest was observed with Isobatzelline E. nih.gov

Table 1: Effect of Batzelline Analogs on Cell Cycle

CompoundEffect on Cell Cycle
Batzelline AS-phase arrest
Isobatzelline AS-phase arrest
Isothis compoundS-phase arrest
Isobatzelline DS-phase arrest
Isobatzelline EModest G2 arrest
Secobatzelline AS-phase arrest

A primary mechanism contributing to the bioactivity of batzellines is their ability to intercalate into DNA. nih.gov The planar, polycyclic, and aromatic structure of these pyrroloiminoquinone alkaloids allows them to insert themselves between the base pairs of the DNA double helix. nih.gov This action disrupts the normal structure of DNA, interfering with processes like DNA synthesis and leading to cytotoxicity. nih.gov Fluorescence displacement assays have confirmed this capability, showing that Isobatzellines A, C, and D are particularly effective DNA intercalators. nih.gov Isobatzelline E and Secobatzelline A also exhibit this property, albeit more modestly. nih.gov The potent cytotoxicity of compounds like Isothis compound against cancer cell lines appears to correlate strongly with their high DNA intercalation activity. nih.govmdpi.com

Table 2: DNA Intercalation Activity of Batzelline Analogs

CompoundDNA Intercalation Ability
Isobatzelline ASignificant
Isothis compoundSignificant
Isobatzelline DSignificant
Isobatzelline EModest
Secobatzelline AModest
Batzelline ANo significant intercalation
Secobatzelline BNo significant intercalation

Batzelline compounds have been investigated for their ability to inhibit topoisomerases, which are crucial enzymes in managing DNA topology during replication. Research has focused on their effect on Topoisomerase II (Topo II). nih.gov Interestingly, the cytotoxic potency of batzelline analogs appears to be inversely proportional to their Topo II inhibitory activity. mdpi.com The most potent cytotoxic agents, Isobatzellines A, C, and D, showed weak inhibition of Topo II-mediated DNA decatenation. mdpi.com In contrast, Isobatzelline E and Batzelline B, which are less cytotoxic, were the most effective inhibitors of Topo II activity. nih.govmdpi.com This suggests that for highly cytotoxic analogs like Isothis compound, DNA intercalation is the more dominant mechanism of action, rather than Topo II inhibition. nih.govmdpi.com No specific data on the inhibition of Topoisomerase I by batzellines was found in the reviewed literature.

Table 3: Topoisomerase II Inhibition by Batzelline Analogs

Compound% Inhibition of Topo II at 25 µg/mL
Isobatzelline E95%
Batzelline B63%
Isobatzelline A36%
Isothis compound27%
Isobatzelline D26%

Based on a review of available preclinical research, there are no specific studies that have investigated this compound or its analogs as inhibitors of the MDM2 oncoprotein or the enzyme Indoleamine 2,3-dioxygenase (IDO1). While these targets are of significant interest in cancer therapy, the research focus for the mechanism of action of batzellines has remained on their direct interaction with DNA and related enzymes like Topoisomerase II.

Structure Activity Relationship Sar Studies of Batzelline C and Derivatives

Identification of Structural Determinants for Biological Activity

The biological activity of the batzelline family of compounds, including Batzelline C, is intrinsically linked to their unique chemical architecture. The core structural determinant for their cytotoxicity is the tricyclic pyrroloiminoquinone skeleton. This planar aromatic system is capable of intercalating into DNA, a mechanism that disrupts DNA replication and leads to cell cycle arrest and apoptosis. nih.gov

Furthermore, the iminoquinone portion of the molecule is a key feature. It can participate in redox cycling, generating reactive oxygen species that can damage cellular components, or it can act as a Michael acceptor, forming covalent bonds with biological nucleophiles such as proteins and DNA. The presence and nature of substituents on this core structure significantly modulate the potency and mechanism of action. For instance, studies on related isobatzellines have shown that different side chains can shift the primary mechanism from DNA intercalation to topoisomerase II inhibition. nih.gov

Effects of Substituent Modifications on Pharmacological Profiles

Modifications to the substituents on the batzelline scaffold have been shown to have a profound impact on their pharmacological profiles. These changes can affect the compound's electronic properties, steric bulk, and ability to form intermolecular interactions, thereby influencing its biological activity.

The presence of a chlorine atom at the C-6 position of the pyrroloquinoline core, as seen in this compound, is a noteworthy feature. Halogenation can significantly alter the electronic nature of the aromatic system, potentially enhancing its ability to intercalate into DNA or interact with target enzymes. In a study of brefeldin A derivatives, the introduction of chlorine or fluorine atoms was found to contribute to their cytotoxicity. mdpi.com While direct comparative studies on a C-6 dechlorinated analog of this compound are not extensively documented in the available literature, the prevalence of halogenated compounds among biologically active marine natural products suggests an evolutionary advantage conferred by this modification.

The chlorine substituent can also influence the molecule's lipophilicity, which can affect its ability to cross cell membranes and reach its intracellular targets. Furthermore, the electron-withdrawing nature of chlorine can impact the reactivity of the iminoquinone system, potentially modulating its interaction with biological nucleophiles.

Stereochemistry plays a pivotal role in the biological activity of natural products, as interactions with chiral biological macromolecules like enzymes and receptors are often highly stereospecific. While the total synthesis of this compound has been achieved, detailed studies specifically investigating the impact of its stereochemistry on biological interactions are limited in the reviewed literature. rsc.org

However, the importance of stereochemistry in the broader context of drug design is well-established. For other classes of compounds, such as perhydroquinoxaline-based κ receptor agonists, the stereoselective synthesis and evaluation of different stereoisomers have been crucial in identifying the active conformation. nih.govmdpi.com It is highly probable that the specific three-dimensional arrangement of the substituents on the this compound scaffold is critical for its optimal binding to its biological targets, be it DNA or enzymes like topoisomerase II. Future studies involving the synthesis and biological evaluation of different stereoisomers of this compound would be invaluable in elucidating the precise nature of these interactions.

Comparative SAR Analysis within the Pyrroloiminoquinone Alkaloid Family

The pyrroloiminoquinone alkaloids encompass a diverse range of structures, including the batzellines, isobatzellines, and makaluvamines. Comparative analysis of the SAR within this family provides valuable insights into the functional role of different structural motifs.

A study comparing the cytotoxicity of various batzelline compounds against pancreatic cancer cell lines revealed interesting SAR trends. nih.gov Isobatzellines A, C, and D, which are potent DNA intercalators, exhibited significant cytotoxicity. nih.gov In contrast, Isobatzelline E was a better inhibitor of topoisomerase II but was less cytotoxic in the same assay. nih.gov This suggests that for this particular cell line, DNA intercalation is a more effective mechanism of cytotoxicity.

Interestingly, there isn't a simple correlation between a specific functional group and topoisomerase II inhibitory activity. For instance, Isobatzelline A and Isothis compound are structurally similar to makaluvamine A, a known topoisomerase II inhibitor, yet only isobatzelline A shows modest activity against this enzyme. nih.gov Furthermore, Isobatzelline E, the best topoisomerase II inhibitor among the tested batzellines, is structurally similar to makaluvamine B, which is a poor inhibitor. nih.gov

Table 1: Cytotoxicity of Batzelline Analogs Against Pancreatic Cancer Cell Lines (IC50 in µM)

Compound AsPC-1 Panc-1 BxPC-3 MIA PaCa2 Vero (normal cell line)
Isobatzelline A 9.37 1.736 2.392 4.342 >17.746
Isothis compound 9.978 1.723 1.311 2.343 >21.277
Isobatzelline D 5.723 1.477 1.48 2.672 15.701
Isobatzelline E >21.459 >21.459 >21.459 >21.459 >21.459
Secobatzelline A 10.389 3.623 4.095 5.626 14.03

Data sourced from Guzman et al., 2009. nih.gov

Strategic Approaches to Overcome Supply Limitations for Research

Challenges Associated with Limited Natural Abundance

Batzelline C belongs to the pyrroloiminoquinone class of alkaloids, which are isolated from natural sources, specifically the deep-water Caribbean sponge Batzella sp. nih.govacs.org The isolation of these compounds is fraught with challenges that significantly restrict their availability for extensive research.

The primary obstacle is the low natural abundance of the compound. The extraction and purification processes typically yield very small quantities of this compound relative to the large amount of sponge biomass collected. This low yield makes sustainable harvesting for research purposes impractical and ecologically questionable. The limited availability of marine compounds is a well-recognized bottleneck that impedes their development as potential therapeutic agents. nih.gov Furthermore, the chemical complexity of the natural extract, which contains a multitude of related alkaloids and other metabolites, necessitates intricate and often low-yielding purification steps. These factors collectively contribute to a scarce and unreliable supply chain, rendering comprehensive biological evaluation and structure-activity relationship (SAR) studies difficult to conduct.

ChallengeDescriptionImpact on Research
Low Natural Yield Very small quantities of this compound are obtained from large amounts of the marine sponge Batzella sp.Insufficient material for extensive preclinical testing and SAR studies.
Ecological Concerns Harvesting deep-water sponges is potentially damaging to marine ecosystems.Limits the feasibility and sustainability of natural sourcing.
Inconsistent Supply The concentration of the compound in the sponge can vary based on geographical location, season, and other environmental factors.Creates an unreliable supply chain for ongoing research programs.
Complex Purification Separation of this compound from a complex mixture of related natural products is a difficult and multi-step process.Increases cost and time while reducing the overall yield of the pure compound.

The Indispensable Role of Total Chemical Synthesis in Research Supply

Given the severe limitations of natural isolation, total chemical synthesis has emerged as an indispensable tool for providing a reliable and scalable supply of this compound. nih.gov Chemical synthesis not only confirms the structure of the natural product but also offers a sustainable alternative to destructive harvesting methods, enabling the production of sufficient quantities for in-depth biological investigation. nih.gov

The core of this compound is a highly substituted pyrrolo[4,3,2-de]quinoline skeleton. Synthetic chemists have devised several elegant strategies to construct this complex tricyclic system. A notable and efficient approach involves a benzyne-mediated cyclization-functionalization sequence. rsc.orgrsc.org This one-pot process allows for the rapid and regiospecific construction of the functionalized pyrroloquinoline core, overcoming the regiochemical challenges often encountered in stepwise approaches. rsc.org Other key strategies have utilized intramolecular Michael additions to form the core structure. researchgate.net These synthetic routes provide consistent access to this compound and its isomers, such as Isothis compound, facilitating further research into their biological activities. rsc.orgresearchgate.net

Synthetic StrategyKey FeaturesReference
Benzyne-Mediated Cyclization-Functionalization A one-pot sequential process that constructs the substituted pyrroloquinoline skeleton in a regiospecific manner. rsc.orgrsc.org
Biomimetic Intramolecular Michael Addition Forms the pyrrolo[4,3,2-de]quinoline core, followed by selective halogenation to yield various Batzelline alkaloids. researchgate.net

The development of these synthetic pathways is a testament to the power of modern organic chemistry in solving critical supply problems in natural product research.

Semisynthetic Methodologies for Analogue Diversification

Beyond simply producing the natural product, chemical synthesis opens the door to creating novel analogues of this compound for structure-activity relationship (SAR) studies. nih.gov SAR studies are crucial for identifying the specific structural features (pharmacophores) responsible for a compound's biological activity and for optimizing its properties, such as potency and selectivity. frontiersin.org

While total synthesis can be adapted to produce a library of analogues in a divergent manner, semisynthesis offers a complementary approach. researchgate.net Semisynthesis involves chemically modifying a natural product or a late-stage synthetic intermediate to create a range of derivatives. This strategy can be more efficient than starting from scratch for each new analogue. For the Batzelline family and related marine pyrrole (B145914) alkaloids, synthetic routes are often designed to be flexible, allowing for the introduction of different functional groups at various positions on the molecular scaffold. nih.gov For instance, by modifying the substituents on the quinoline (B57606) or pyrrole rings, researchers can systematically probe how these changes affect cytotoxicity against cancer cell lines or other biological activities. nih.gov This diversification is essential for transforming a promising natural product lead into a viable drug candidate with improved efficacy and a better therapeutic profile.

Future Research Directions and Perspectives for Batzelline C Studies

Development of Next-Generation Synthetic Routes

The complex, highly functionalized pyrrolo[4,3,2-de]quinoline core of Batzelline C presents a considerable synthetic challenge. rsc.org While several total syntheses have been accomplished, future efforts will likely focus on developing more efficient, scalable, and versatile routes. rsc.orgresearchgate.netoup.com

A promising strategy involves the use of novel catalytic systems to streamline the construction of the tricyclic framework. researchgate.net For instance, transition metal-catalyzed cross-coupling and oxidative coupling reactions have shown success in the synthesis of related pyrroloquinoline alkaloids and could be adapted for this compound. researchgate.net The development of asymmetric catalytic methods is particularly crucial for accessing specific stereoisomers, which may exhibit distinct biological profiles.

Another key area for advancement is the exploration of biomimetic synthesis strategies. researchgate.net Approaches that mimic the proposed biosynthetic pathways could offer more direct and efficient routes to the natural product. For example, an intramolecular Michael addition has been used as a key step in a biomimetic synthesis to construct the pyrrolo[4,3,2-de]quinoline core. researchgate.net

Table 1: Comparison of Key Synthetic Strategies for the Pyrrolo[4,3,2-de]quinoline Core

Synthetic StrategyKey FeaturesAdvantagesSelected References
Benzyne-Mediated Cyclization One-pot cyclization-functionalization sequence.High regiospecificity, efficiency. rsc.org rsc.org, rsc.org
Biomimetic Intramolecular Michael Addition Mimics proposed biosynthetic pathways.Potentially more direct and efficient. researchgate.net
Transition Metal-Catalyzed Couplings Utilizes catalysts for cross-coupling and oxidative coupling.Versatility in forming key bonds. researchgate.net

Exploration of Novel Biological Targets and Mechanisms

Initial studies have identified that batzellines can exhibit cytotoxic effects by intercalating into DNA and inhibiting topoisomerase II, leading to S-phase cell cycle arrest. nih.gov However, the full spectrum of their biological activity and the precise molecular interactions remain to be fully elucidated. Future research should aim to identify novel biological targets to broaden the therapeutic potential of this compound.

Modern target identification methods, such as affinity-based chemoproteomics and cellular thermal shift assays (CETSA), could be employed to uncover previously unknown protein binding partners of this compound. nih.gov These unbiased, system-wide approaches can provide a comprehensive map of the compound's interactome, revealing novel pathways and mechanisms of action. nih.govresearchgate.net For instance, identifying specific protein interactions could explain the selective cytotoxicity observed against certain cancer cell lines, such as pancreatic cancer. nih.gov

Further investigation into the mechanism of action is also warranted. While DNA intercalation and topoisomerase II inhibition are known, the downstream signaling consequences of these events are not fully understood. nih.govnih.gov Research could focus on how this compound modulates specific cellular pathways involved in apoptosis, cell cycle regulation, and DNA damage response. Understanding these intricate mechanisms is crucial for predicting therapeutic efficacy and potential resistance mechanisms. nih.gov The structural similarity of batzellines to other pyrroloiminoquinones, like the makaluvamines which have potent anti-tumor activity, suggests that a broader range of targets and mechanisms may be at play. nih.gov

Rational Design and Synthesis of Advanced this compound Analogs for Enhanced Efficacy and Specificity

The rational design and synthesis of this compound analogs represent a critical avenue for translating its biological activity into viable therapeutic agents. nih.govrug.nl By systematically modifying the this compound scaffold, it is possible to improve its pharmacological properties, such as potency, selectivity, and metabolic stability.

Structure-activity relationship (SAR) studies are fundamental to this process. nih.govmdpi.commdpi.comsemanticscholar.org By synthesizing a library of analogs with targeted modifications to different parts of the molecule (the tricyclic core, the side chains), researchers can identify the key structural features responsible for biological activity. nih.govnih.gov For example, SAR studies on related compounds have shown that modifications to side chain substituents can dramatically alter activity, such as topoisomerase II inhibition. nih.gov

Computational modeling and molecular docking can guide the rational design of these analogs. nih.govmdpi.com By simulating the binding of this compound and its derivatives to known or newly identified biological targets, researchers can predict which modifications are most likely to enhance binding affinity and specificity. mdpi.comnih.gov This in silico approach can prioritize the synthesis of the most promising candidates, saving time and resources. f1000research.com

The goals for analog development include:

Enhanced Potency: Increasing the cytotoxic effect at lower concentrations.

Improved Selectivity: Targeting cancer cells while minimizing toxicity to normal cells, a property already observed to some extent with certain batzellines. nih.gov

Overcoming Resistance: Designing analogs that can circumvent potential drug resistance mechanisms.

Improved Physicochemical Properties: Modifying the structure to enhance solubility and bioavailability for potential clinical development. nih.gov

Chemoenzymatic synthesis offers a powerful tool for creating novel analogs by allowing for late-stage functionalization of the core structure, which can be challenging to achieve through purely chemical methods. nih.gov This approach can generate a diverse range of derivatives for biological screening. researchgate.net

Q & A

Basic Research Questions

Q. What experimental methodologies are most effective for isolating Batzelline C from natural sources?

  • Answer : Isolation typically involves bioassay-guided fractionation using techniques like HPLC or column chromatography paired with spectroscopic analysis (e.g., NMR, MS) for structural confirmation. Researchers should prioritize solvent systems that preserve the compound’s stability, given its potential sensitivity to oxidation . For reproducibility, document extraction conditions (e.g., temperature, solvent polarity) and validate purity via orthogonal methods (TLC, HPLC-DAD) .

Q. How can researchers validate the structural identity of this compound when conflicting spectral data exists?

  • Answer : Resolve contradictions by cross-referencing spectral data (e.g., 13C^{13}\text{C} NMR, HRMS) with synthetic analogs or computational models (DFT calculations). For novel derivatives, ensure X-ray crystallography or 2D NMR (COSY, HSQC) corroborates proposed configurations. Discrepancies may arise from solvent effects or impurities; replicate experiments under controlled conditions .

Advanced Research Questions

Q. What strategies address inconsistent bioactivity results for this compound across different cell lines or assay conditions?

  • Answer : Design dose-response studies with standardized protocols (e.g., IC50_{50} determination) and include positive controls to account for variability. Use multi-omics approaches (transcriptomics, proteomics) to identify off-target effects or mechanistic pathways. For in vitro assays, control for factors like serum concentration, passage number, and hypoxia . Publish raw datasets and statistical analyses (ANOVA, t-tests) to enable meta-analyses .

Q. How can computational modeling optimize the synthesis of this compound analogs with enhanced stability or potency?

  • Answer : Employ molecular docking (AutoDock, Schrödinger) to predict binding affinities and QSAR models to correlate structural modifications with bioactivity. Validate predictions via iterative synthesis and testing. For stability, simulate degradation pathways (DFT/MD) and modify functional groups (e.g., replace labile esters with amides). Document synthetic yields, reaction kinetics, and scalability constraints .

Data Contradiction and Reproducibility

Q. What steps mitigate reproducibility challenges in this compound studies, particularly in biological assays?

  • Answer : Adopt FAIR data principles: share raw spectra, assay protocols, and metadata in public repositories (e.g., Zenodo). Use blinded experiments and independent replication cohorts. For in vivo studies, adhere to ARRIVE guidelines, reporting animal strain, sample size justification, and randomization methods . Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular thermal shift assays) .

Q. How should researchers reconcile conflicting reports on this compound’s mechanism of action?

  • Answer : Conduct systematic reviews to identify knowledge gaps (e.g., PRISMA framework). Design hypothesis-driven studies using genetic knockouts (CRISPR) or pharmacological inhibitors to isolate pathways. Publish negative results to reduce publication bias. Collaborate with independent labs for multi-center validation .

Methodological Frameworks

Q. What criteria define a robust research question for studying this compound’s ecological roles or evolutionary origins?

  • Answer : Use the P-E/I-C-O framework:

  • Population : Target organism(s) producing this compound.
  • Exposure/Intervention : Environmental stressors (e.g., predation, symbionts).
  • Comparison : Related compounds or non-producing species.
  • Outcome : Bioactivity or ecological advantage .
    Ensure feasibility by aligning with accessible field/lab resources and ethical guidelines for biodiversity sampling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.